2-Ethyl vs. 2-Methyl: Lipophilicity and Steric Effects
The 2-ethyl substituent in the target compound provides a distinct increase in lipophilicity and steric bulk compared to the more common 2-methyl analog, ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate . This difference is crucial for modulating membrane permeability and target binding in drug discovery programs.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.0 (calculated) |
| Comparator Or Baseline | Ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate (cLogP = 1.5, calculated) |
| Quantified Difference | Δ cLogP ≈ 0.5 log unit increase in lipophilicity |
| Conditions | In silico calculation using standard cheminformatics software. |
Why This Matters
A higher cLogP value indicates a different pharmacokinetic profile, which is a key selection criterion when a research program requires a specific range of lipophilicity for optimal target engagement or ADME properties.
